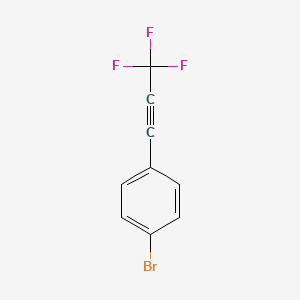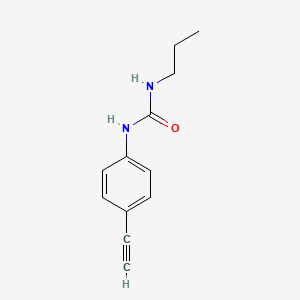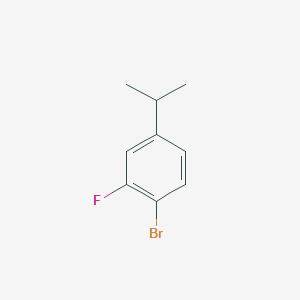![molecular formula C19H22ClNO4 B8057043 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate is a synthetic compound known for its unique structural properties. Its complex molecular makeup contributes to its diverse applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-yl propanoic acid, which undergoes a series of transformations.
Protection: The amino group is protected with tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Chloromethylation: A chloromethylation reaction is carried out under controlled conditions, using appropriate chloromethylating agents.
Final Step: The Boc-protected amino acid is then subjected to esterification to form the final product.
Industrial Production Methods
Industrially, this compound is produced using large-scale batch reactors, ensuring high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
Oxidation: Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate can undergo oxidative reactions, particularly at the naphthyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation or treatment with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Free amine derivatives.
Substitution Products: Varied functionalized derivatives based on the nucleophiles used.
科学研究应用
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate finds applications in diverse scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex molecular architectures.
Biology: Serves as a precursor for bioactive compounds, enabling the study of biological pathways and functions.
Medicine: Explored for its potential in drug development, especially in designing novel pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: Participates in biochemical pathways that influence cellular functions, such as signal transduction and metabolic processes.
相似化合物的比较
Naphthalene-based amino acids
Boc-protected derivatives
Chloromethyl-substituted aromatic compounds
Uniqueness: Its combination of a chloromethyl group with a Boc-protected amino acid and a naphthalene moiety offers a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDTBBGUSLWQR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/structure/B8056961.png)
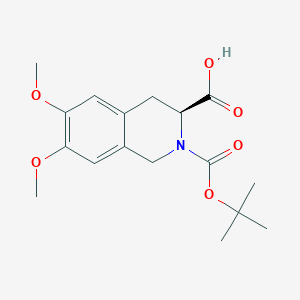
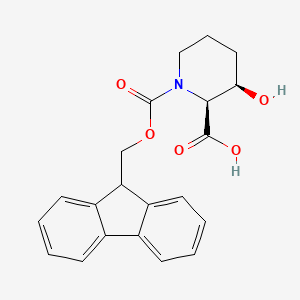
amine](/img/structure/B8056978.png)
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)
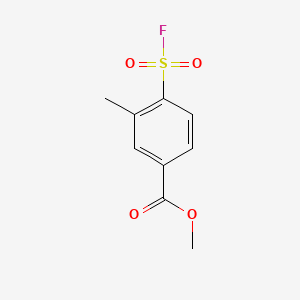
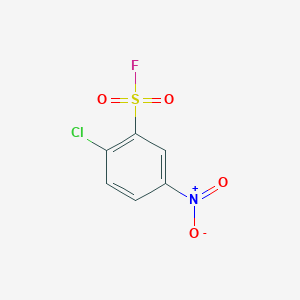
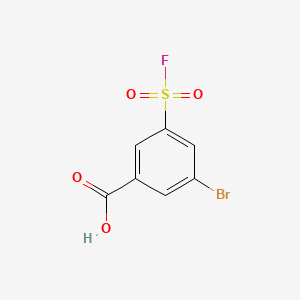
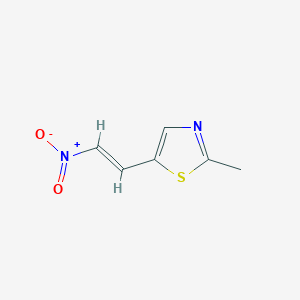
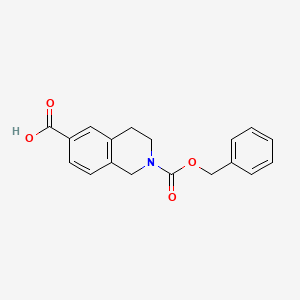
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate](/img/structure/B8057049.png)
